1-Nitrobutane
Overview
Description
Synthesis Analysis
The synthesis of 1-Nitrobutane and related compounds has been explored through various methods. One notable approach involves a four-component synthesis from N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde, which does not require catalysts or additives and operates at room temperature (Yin‐Huan Jin et al., 2011). Additionally, the hydrothermal reactions of 1-nitrobutane in high-temperature water have been studied for the destruction of high-energy materials, showing that water influences both the rate and the product spectrum of the reaction, differing from neat pyrolysis results (S. D. Iyer et al., 1996).
Molecular Structure Analysis
The molecular structure of 1-Nitrobutane and its derivatives has been a subject of study, with investigations into the conformations and intramolecular interactions of nitro compounds. For example, the crystal structure analysis of tetranitrobutane derivatives has revealed the impact of nitro and nitrate groups on molecular packing (B. S. Fedorov et al., 1992).
Chemical Reactions and Properties
1-Nitrobutane undergoes various chemical reactions, including free radical substitution and chlorination in both the gas and liquid phases. These reactions have been analyzed to determine the relative rates of attack at different sites and the stability of intermediate radicals (Saeed-y-Atto et al., 1982). Moreover, the compound's reactions under hydrothermal conditions have been linked to mechanisms involving free radicals and hydrolysis (S. D. Iyer et al., 1996).
Physical Properties Analysis
The physical properties of 1-Nitrobutane, such as its electron affinity and detachment energies, have been studied using photoelectron spectroscopy. This research provides insights into the compound's electronic structure and the influence of its nitro group on molecular behavior (C. L. Adams et al., 2012).
Chemical Properties Analysis
The chemical properties of 1-Nitrobutane are closely related to its reactivity and interactions in various chemical reactions. Its role in the chlorination of nitrobutanes and the formation of different products through hydrothermal reactions highlights the compound's diverse reactivity and the effects of specific functional groups on its chemical behavior (Saeed-y-Atto et al., 1982); (S. D. Iyer et al., 1996).
Scientific Research Applications
Hydrothermal Reactions : 1-Nitrobutane undergoes hydrothermal reactions in high-temperature water, which are useful for designing safe methods for the destruction of high-energy materials and explosives. The study found that the reaction of 1-Nitrobutane in high-temperature water occurred with a significant rate constant and yielded a spectrum of products including nitriles, aldehydes, amides, acids, esters, and char (Iyer, Nicol, & Klein, 1996).
Photoelectron Spectroscopy : The photoelectron spectroscopy of 1-Nitrobutane anions was studied, providing insights into the electron affinities and detachment energies of these species. This is important for understanding the electronic properties of 1-Nitrobutane in various chemical reactions (Adams, Knurr, & Weber, 2012).
Free Radical Substitution : The chlorination of 1-Nitrobutane in gas and liquid phases has been studied, providing insights into the mechanisms and rates of free radical substitution reactions, which are important in organic synthesis and industrial applications (Saeed-y-Atto, Potter, Singh, & Tedder, 1982).
Vibrational Autodetachment : Studies on electron autodetachment from nitroalkane chains, including 1-Nitrobutane, upon laser excitation, have implications for understanding the thermionic emission and electron capture cross-sections of these molecules (Adams, Hansen, & Weber, 2019).
Ion Chemistry with Nitroalkanes : The reactions of ions like H3O+, NO+, and O2+ with nitroalkanes including 1-Nitrobutane have been studied, which is relevant for analyzing these compounds in air and understanding their industrial and health impacts (Dryahina, Polášek, & Španěl, 2004).
Safety And Hazards
1-Nitrobutane is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be used only outdoors or in a well-ventilated area . If it comes in contact with the skin, the contaminated clothing should be removed immediately and the skin should be rinsed with water .
properties
IUPAC Name |
1-nitrobutane | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3-4-5(6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALZTFARIYUCBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Record name | 1-NITROBUTANE | |
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DSSTOX Substance ID |
DTXSID8020967 | |
Record name | 1-Nitrobutane | |
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Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
1-nitrobutane is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] | |
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Boiling Point |
307 °F at 760 mmHg (NTP, 1992) | |
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Solubility |
Slightly soluble (NTP, 1992) | |
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Density |
0.971 (NTP, 1992) - Less dense than water; will float | |
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Vapor Pressure |
3.79 [mmHg] | |
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Product Name |
1-Nitrobutane | |
CAS RN |
627-05-4 | |
Record name | 1-NITROBUTANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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